Home > Products > Screening Compounds P135008 > Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc
Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc -

Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc

Catalog Number: EVT-13973423
CAS Number:
Molecular Formula: C58H98N2O43
Molecular Weight: 1511.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc is a complex glycan structure composed of various monosaccharides linked through specific glycosidic bonds. Glycans, which are polysaccharides, play vital roles in biological processes such as cell-cell recognition, signaling, and immune response. This particular glycan structure is notable for its fucosylation, which is the addition of fucose residues that can influence biological interactions and functions.

Source

This glycan can be derived from various biological sources, including human tissues and certain animal models. Its presence has been identified in mucosal secretions and on cell surfaces, suggesting its involvement in cellular interactions and signaling pathways. The study of glycans such as this one often involves techniques like mass spectrometry and glycan microarrays to elucidate their structures and functions .

Classification

Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc can be classified as a fucosylated glycan. The classification is based on the presence of fucose residues and the types of monosaccharides involved, including mannose, N-acetylglucosamine, and galactose. This compound is part of a broader category of glycoproteins and glycolipids, which are essential for various biological functions.

Synthesis Analysis

Methods

The synthesis of complex glycans like Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of monosaccharides using protecting groups to control the formation of glycosidic bonds.
  • Enzymatic Synthesis: Enzymes such as glycosyltransferases can be used to catalyze the transfer of sugar moieties onto acceptor molecules, allowing for more specific and efficient synthesis.

Technical Details

The synthesis often requires careful optimization of reaction conditions, including temperature, pH, and substrate concentrations. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to analyze the products at each stage to ensure correct glycosylation patterns.

Molecular Structure Analysis

Structure

The molecular structure of Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc consists of multiple sugar units linked by specific glycosidic bonds. The structure includes:

  • Fucose Residues: Contributing to the fucosylation.
  • Mannose Units: Essential for structural integrity.
  • N-Acetylglucosamine: Plays a role in recognition processes.

Data

The molecular formula for this compound is C42H71N3O, with a molecular weight of approximately 1098.0 g/mol . Structural elucidation can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc participates in various chemical reactions that are crucial for its biological functions:

  • Glycosylation Reactions: These involve the formation of glycosidic bonds between monosaccharides.
  • Hydrolysis Reactions: Under certain conditions, glycosidic bonds can be cleaved by enzymes or acids.

Technical Details

The stability of the glycan structure can be influenced by environmental factors such as pH and temperature. Understanding these reactions is critical for applications in biotechnology and pharmaceutical development.

Mechanism of Action

Process

The mechanism of action for Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc primarily revolves around its role in cellular recognition processes. The fucose residues enhance binding affinity to specific receptors on cell surfaces, facilitating:

  • Cell Adhesion: Important for tissue formation and maintenance.
  • Immune Response Modulation: Influencing how cells communicate during immune responses.

Data

Studies have shown that fucosylated glycans can significantly alter the behavior of cells in response to external stimuli, impacting processes like inflammation and pathogen recognition .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits properties typical of complex carbohydrates, including solubility in water and stability under physiological conditions. Its physical state may vary depending on its environment (e.g., solution vs. solid form).

Chemical Properties

Chemical properties include reactivity towards acids and bases, susceptibility to enzymatic degradation, and interactions with other biomolecules. These properties are essential for understanding its behavior in biological systems.

Applications

Scientific Uses

Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc has several significant applications:

  • Biomarker Discovery: Its presence can serve as a biomarker for certain diseases.
  • Therapeutics Development: Understanding its interactions may lead to novel therapeutic strategies targeting specific cellular pathways.

Properties

Product Name

Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C58H98N2O43

Molecular Weight

1511.4 g/mol

InChI

InChI=1S/C58H98N2O43/c1-12-25(68)32(75)38(81)53(88-12)99-45-21(10-65)95-52(24(60-16(5)67)46(45)100-58-49(35(78)28(71)17(6-61)93-58)103-55-40(83)34(77)27(70)14(3)90-55)101-48-30(73)22(96-57(42(48)85)98-44-19(8-63)91-50(86)37(80)36(44)79)11-87-51-23(59-15(4)66)31(74)43(20(9-64)94-51)97-56-41(84)47(29(72)18(7-62)92-56)102-54-39(82)33(76)26(69)13(2)89-54/h12-14,17-58,61-65,68-86H,6-11H2,1-5H3,(H,59,66)(H,60,67)/t12-,13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,47-,48-,49-,50?,51+,52-,53-,54-,55+,56-,57-,58-/m0/s1

InChI Key

VBPHCAMTSUYLFQ-YQXFHCIFSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@@H]([C@H](O[C@H]([C@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O[C@H]9[C@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.